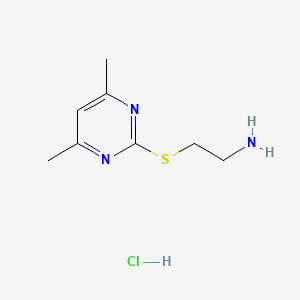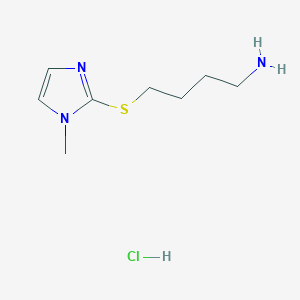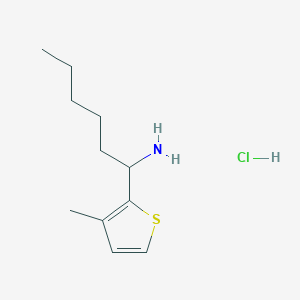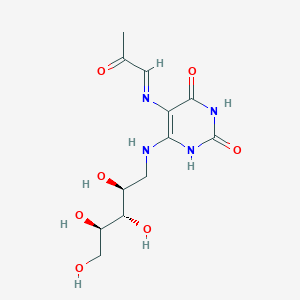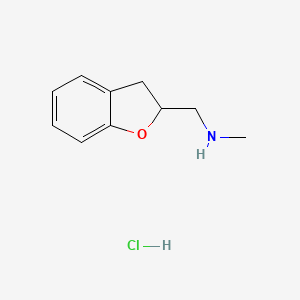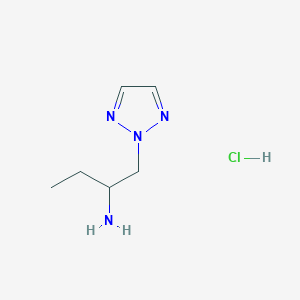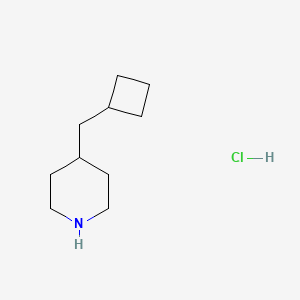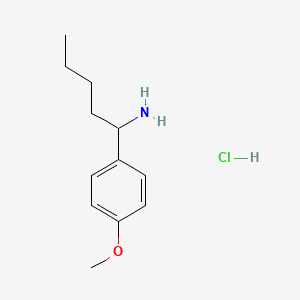
Chlorhydrate de 1-(2,3-dihydrobenzofuran-5-yl)-2-méthylpropan-1-amine
Vue d'ensemble
Description
1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride , also known as 5-DBFPV , belongs to the cathinone class of stimulants. It has been sold online as a designer drug. The compound is an analogue of MDPV (Methylenedioxypyrovalerone), with the methylenedioxyphenyl group replaced by dihydrobenzofuran .
Molecular Structure Analysis
The molecular formula of 5-DBFPV is C17H23NO2 , with a molar mass of 273.376 g/mol . Its chemical structure consists of a pyrrolidine ring attached to a pentanone chain, which in turn is connected to a dihydrobenzofuran ring .
Applications De Recherche Scientifique
Toxicologie
Enfin, la recherche toxicologique pourrait employer ce composé pour évaluer son profil de sécurité, ce qui comprend la détermination de ses effets toxiques potentiels et de son index thérapeutique.
Cette analyse est basée sur les applications scientifiques générales des composés ayant des structures et des propriétés similaires, car les applications spécifiques du chlorhydrate de 1-(2,3-dihydrobenzofuran-5-yl)-2-méthylpropan-1-amine ne sont pas largement documentées . La polyvalence et la haute pureté du composé en font un candidat prometteur pour diverses activités de recherche et développement.
Mécanisme D'action
Target of Action
It is an analogue of mdpv where the methylenedioxyphenyl group has been replaced by dihydro benzofuran . MDPV is known to be a potent inhibitor of the dopamine transporter, so it’s possible that this compound may have similar targets.
Mode of Action
As an analogue of mdpv, it may interact with the dopamine transporter, inhibiting the reuptake of dopamine and leading to increased concentrations of dopamine in the synaptic cleft . This can result in heightened stimulation and euphoria, which is characteristic of stimulants.
Biochemical Pathways
Based on its similarity to mdpv, it may affect the dopaminergic pathways, particularly those involved in reward and motivation .
Result of Action
Based on its similarity to mdpv, it may lead to increased stimulation and euphoria due to increased concentrations of dopamine in the synaptic cleft .
Analyse Biochimique
Biochemical Properties
1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the overall metabolic pathways.
Cellular Effects
The effects of 1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of various signaling molecules, leading to changes in cellular responses . Additionally, it can alter gene expression patterns, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to receptors and enzymes, leading to either inhibition or activation of their activity . This compound has been found to inhibit certain kinases, which play a pivotal role in cell signaling and regulation. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride in laboratory settings have been studied extensively. Over time, this compound exhibits stability and maintains its biochemical activity . It is subject to degradation under certain conditions, which can affect its long-term efficacy. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects while exerting its intended biochemical actions . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been identified, indicating the importance of dosage regulation in experimental settings.
Metabolic Pathways
1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its biotransformation . The metabolic pathways include hydroxylation and dealkylation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites. Additionally, it can bind to plasma proteins, which facilitates its distribution throughout the body. The localization and accumulation of this compound in specific tissues can influence its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization within these compartments allows it to interact with specific biomolecules and exert its biochemical effects. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-8(2)12(13)10-3-4-11-9(7-10)5-6-14-11;/h3-4,7-8,12H,5-6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGGTLOBMJYWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


